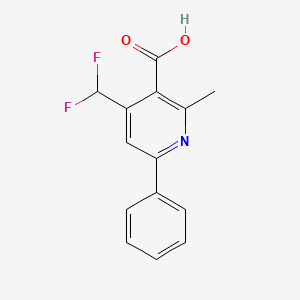

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid

Vue d'ensemble

Description

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). This group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . These derivatives also show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a subject of extensive research. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation reactions can be accomplished through various methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reagents and reactions .Applications De Recherche Scientifique

Medicinal Chemistry: Enhancing Pharmacokinetic Properties

In medicinal chemistry, the incorporation of difluoromethyl groups into molecules is a strategic approach to improve their pharmacokinetic properties . The difluoromethyl group can enhance lipophilicity and metabolic stability, which are crucial for drug design. This modification can lead to the development of new pharmaceuticals with better efficacy and reduced side effects.

Agriculture: Development of Fungicides

The difluoromethylated heterocyclic acid moieties are key components in the synthesis of fungicidally active succinate dehydrogenase inhibitors (SDHIs) . These compounds are applied against a broad spectrum of phytopathogens, providing protection against diseases in crops, thus playing a significant role in agricultural productivity.

Industrial Chemistry: Synthesis of Advanced Materials

In industrial applications, difluoromethylated compounds are utilized in the synthesis of materials with unique properties . The introduction of difluoromethyl groups can lead to the creation of novel polymers and coatings with enhanced durability and chemical resistance.

Environmental Science: Assessing Ecological Impact

The environmental impact of difluoromethylated compounds is an area of active research. Studies focus on the ecological effects of these compounds, their breakdown in the environment, and their potential accumulation in ecosystems .

Material Science: Microreactor Technology

The use of difluoromethylated compounds in material science, particularly in microreactor technology, has shown promise in improving reaction efficiency and yield . This technology can lead to more sustainable and safer chemical processes.

Analytical Chemistry: Method Development

In analytical chemistry, difluoromethylated compounds are used to develop new analytical methods. Their unique chemical properties can aid in the detection and quantification of various substances, enhancing the sensitivity and specificity of analytical techniques .

Biochemistry Research: Enzyme Inhibition Studies

Difluoromethylated compounds are valuable in biochemistry research for studying enzyme inhibition. They can serve as inhibitors or substrates to understand enzyme mechanisms and to develop new therapeutic agents .

Pharmaceutical Development: Drug Discovery

The difluoromethyl group’s influence on the reactivity and lipophilicity of molecules makes it a valuable building block in pharmaceutical development. It is used in the rational design of new compounds with potential therapeutic applications, such as cyclooxygenase-2 inhibitors .

Mécanisme D'action

Orientations Futures

The field of difluoromethylation has seen significant advancements in recent years, and there is ongoing research into new methods of synthesis and potential applications . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Propriétés

IUPAC Name |

4-(difluoromethyl)-2-methyl-6-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-8-12(14(18)19)10(13(15)16)7-11(17-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQXDXKCRMMPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-2-methyl-6-phenylnicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480838.png)

![1-(2-chloroethyl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480841.png)

![6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480843.png)

![1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480844.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480845.png)

![1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480846.png)

![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480848.png)

![1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480849.png)

![1-(prop-2-yn-1-yl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480851.png)

![1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480853.png)

![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480854.png)

![1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480855.png)

![3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480856.png)

![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480859.png)